3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide
Overview
Description
3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a trifluoroethoxymethyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide typically involves the reaction of 3-phenylpropanoyl chloride with 4-(2,2,2-trifluoroethoxymethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoroethoxymethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: Lacks the trifluoroethoxymethyl group, resulting in different chemical and biological properties.
4-(2,2,2-trifluoroethoxymethyl)aniline: Contains the trifluoroethoxymethyl group but lacks the amide linkage.
3-phenylpropanoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide is unique due to the presence of both the phenyl and trifluoroethoxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenyl-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)13-24-12-15-6-9-16(10-7-15)22-17(23)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPHNOATXTRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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